Amitriptyline N-glucuronide
Overview
Description
Amitriptyline N-glucuronide is a metabolite of the tricyclic antidepressant amitriptyline. Amitriptyline is widely used to treat various mental health conditions, including major depressive disorder, anxiety disorder, and bipolar disorder. The compound is formed through the glucuronidation process, where amitriptyline undergoes conjugation with glucuronic acid, resulting in the formation of a quaternary ammonium-linked glucuronide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amitriptyline N-glucuronide involves the enzymatic conjugation of amitriptyline with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include an optimal pH range of 5.5 to 7.5 and a temperature range of 37°C to 60°C .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale enzymatic reactions. The use of recombinant β-glucuronidase enzymes, such as IMCSzyme™, has been shown to enhance the efficiency of the hydrolysis process, leading to higher yields of the desired glucuronide .
Chemical Reactions Analysis
Types of Reactions: Amitriptyline N-glucuronide primarily undergoes hydrolysis reactions. The compound is resistant to hydrolysis by certain β-glucuronidases derived from mollusks but can be effectively hydrolyzed by recombinant enzymes .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using β-glucuronidase enzymes under neutral to slightly acidic conditions (pH 5.5 to 7.5) and at temperatures ranging from 37°C to 60°C .
Major Products Formed: The major product formed from the hydrolysis of this compound is the parent compound, amitriptyline .
Scientific Research Applications
Amitriptyline N-glucuronide has several scientific research applications, including:
Forensic Analysis: Employed in forensic toxicology to analyze postmortem samples and determine the presence of amitriptyline and its metabolites.
Pharmaceutical Research: Utilized in the development and validation of analytical methods for the quantification of amitriptyline and its metabolites in various matrices.
Mechanism of Action
The mechanism of action of amitriptyline N-glucuronide is primarily related to its parent compound, amitriptyline. Amitriptyline inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin by blocking their transporters, thereby increasing their concentration at synaptic clefts in the brain . This action helps alleviate symptoms of depression and anxiety.
Comparison with Similar Compounds
Cyclobenzaprine N-glucuronide: Like amitriptyline, cyclobenzaprine is a tricyclic compound that undergoes glucuronidation to form a quaternary ammonium-linked glucuronide.
Diphenhydramine N-glucuronide: Another compound that forms a quaternary ammonium-linked glucuronide through glucuronidation.
Uniqueness: Amitriptyline N-glucuronide is unique due to its specific formation from amitriptyline, a widely used tricyclic antidepressant. Its resistance to hydrolysis by certain β-glucuronidases and its effective hydrolysis by recombinant enzymes make it distinct from other similar compounds .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMXRAPAGYPAJI-ARXROMJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112806-33-4 | |
Record name | Amitriptyline N-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112806334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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